molecular formula C17H15N3O4 B214466 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No. B214466
M. Wt: 325.32 g/mol
InChI Key: XKCGVABPQCMCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new treatments for various diseases.

Mechanism of Action

The mechanism of action of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide involves the inhibition of multiple signaling pathways, including EGFR, HER2, and HDAC. This leads to the induction of apoptosis and cell cycle arrest, as well as the inhibition of angiogenesis and metastasis in cancer cells. In Alzheimer's disease, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide inhibits the aggregation of amyloid-beta peptides by binding to the beta-sheet structure of the peptides. In inflammatory disorders, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the NF-kappaB signaling pathway.
Biochemical and Physiological Effects:
2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of multiple signaling pathways, induction of apoptosis and cell cycle arrest, inhibition of angiogenesis and metastasis, inhibition of amyloid-beta peptide aggregation, and inhibition of pro-inflammatory cytokine production. These effects make 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide a promising candidate for the development of new treatments for various diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is its ability to inhibit multiple signaling pathways, making it a potentially more effective treatment for diseases that involve multiple pathways. However, one limitation of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is its potential toxicity, which must be carefully monitored in preclinical and clinical studies.

Future Directions

There are several future directions for the study of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide, including:
1. Further studies to determine the optimal dosage and administration route for 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in preclinical and clinical studies.
2. Studies to determine the potential toxicity of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in preclinical and clinical studies.
3. Studies to determine the efficacy of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in combination with other treatments, such as chemotherapy and radiation therapy.
4. Studies to determine the potential applications of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in other diseases, such as cardiovascular disease and autoimmune diseases.
5. Studies to develop new analogs of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide with improved efficacy and reduced toxicity.
Conclusion:
2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to inhibit multiple signaling pathways and its wide range of biochemical and physiological effects make it a promising candidate for the development of new treatments. However, further studies are needed to determine its optimal dosage, potential toxicity, and efficacy in combination with other treatments.

Synthesis Methods

The synthesis of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide involves several steps, including the condensation of 2-acetyl-3-hydroxyindole with ethyl pyruvate, followed by the reaction of the resulting product with 2-bromoacetylpyridine. The final step involves the reaction of the intermediate product with acetamide, resulting in the formation of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide.

Scientific Research Applications

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit multiple signaling pathways, including EGFR, HER2, and HDAC, leading to the induction of apoptosis and cell cycle arrest. In Alzheimer's disease, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a key role in the pathogenesis of the disease. In inflammatory disorders, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.

properties

Product Name

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

2-[3-hydroxy-2-oxo-3-(2-oxo-2-pyridin-3-ylethyl)indol-1-yl]acetamide

InChI

InChI=1S/C17H15N3O4/c18-15(22)10-20-13-6-2-1-5-12(13)17(24,16(20)23)8-14(21)11-4-3-7-19-9-11/h1-7,9,24H,8,10H2,(H2,18,22)

InChI Key

XKCGVABPQCMCPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CN=CC=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CN=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.